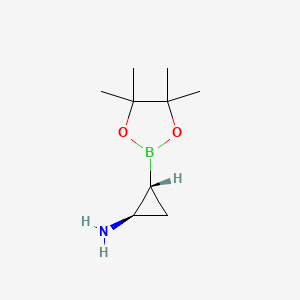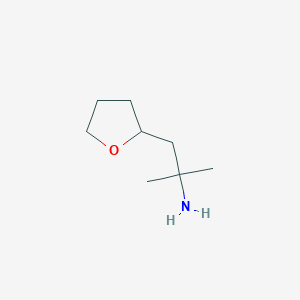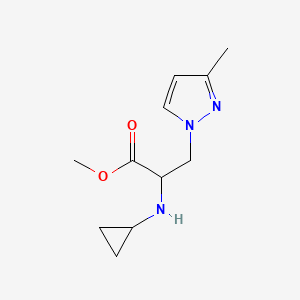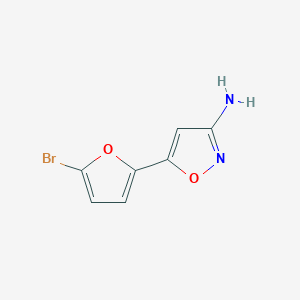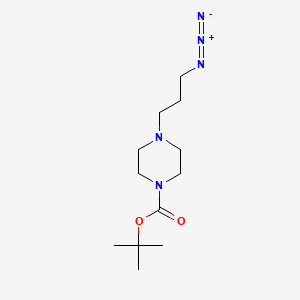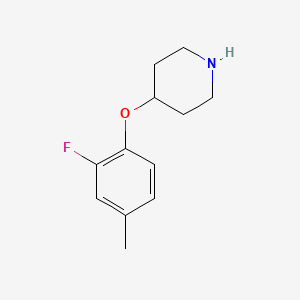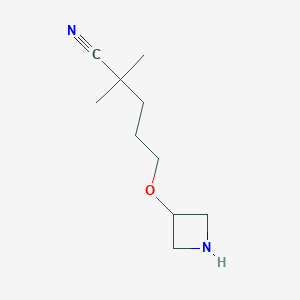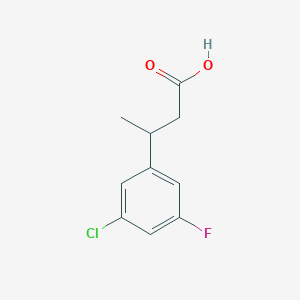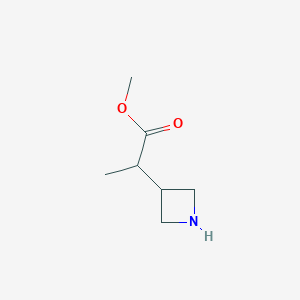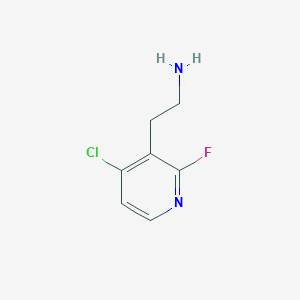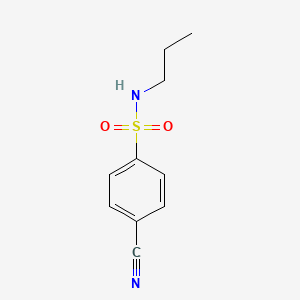![molecular formula C8H8O3 B13538552 3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid](/img/structure/B13538552.png)
3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid is a compound with the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol . It is a tricyclic compound with a unique structure that makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
The synthesis of 3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of norbornadiene as a starting material . The synthetic route typically includes the following steps:
Cycloaddition Reaction: Norbornadiene undergoes a cycloaddition reaction to form the tricyclic structure.
Oxidation: The tricyclic intermediate is then oxidized to introduce the keto group at the 3-position.
Carboxylation: Finally, the carboxylic acid group is introduced at the 1-position through a carboxylation reaction.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and carboxylation reagents like carbon dioxide .
Aplicaciones Científicas De Investigación
3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of 3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into enzyme active sites, influencing enzyme activity and metabolic pathways. The keto and carboxylic acid groups play crucial roles in these interactions, facilitating binding and reactivity .
Comparación Con Compuestos Similares
3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid can be compared with similar compounds such as:
2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid: This compound has a similar structure but lacks the third ring, making it less rigid.
5-Oxotricyclo[2.2.1.0,2,6]heptane-3-carboxylic acid: This compound has the keto group at a different position, leading to different reactivity and applications.
The uniqueness of 3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid lies in its specific tricyclic structure, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C8H8O3 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
3-oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H8O3/c9-6-3-1-4-5(6)8(4,2-3)7(10)11/h3-5H,1-2H2,(H,10,11) |
Clave InChI |
MXZJIERICGLXSK-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3(C1C3C2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


